4-(3-Chlorobenzoyl)quinoline; 97%
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Description
4-(3-Chlorobenzoyl)quinoline is a chemical compound with the linear formula C16H10ClNO . It is a derivative of quinoline, a heterocyclic organic compound . This compound is used in laboratory chemicals .
Synthesis Analysis
Quinolines can be synthesized from α,β-unsaturated aldehydes . The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, focusing on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis
The crystal structure of quinoline derivatives is characterized by C-H···N, C-H···O, Cl···π, and π···π interactions . The molecular conformation presents an orthogonal orientation between aromatic rings in the solid state . The calculated interaction energies using the CE-B3LYP model show that dispersion forces act in a higher proportion to build the crystal, which is consistent with the few short hydrogen interactions detected .Chemical Reactions Analysis
Quinolines can undergo various transformations, including alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles . Many of these methods employ α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis .Physical And Chemical Properties Analysis
Quinoline is a colorless liquid chemical . Physical properties of matter include color, density, hardness, and melting and boiling points . Quinoline is composed of a large number of hydrophobic carbon chains that make it sparingly soluble in water . Quinoline is soluble in organic solvents .Safety And Hazards
Future Directions
The development of new methods for the preparation of quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge . There is potential for 1,3,4-oxadiazoles as promising scaffolds to combat Pseudomonas aeruginosa . Additionally, interactive quorum sensing (QS) systems should be considered to achieve maximal anti-QS activity against this clinically relevant species .
properties
IUPAC Name |
(3-chlorophenyl)-quinolin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO/c17-14-6-3-5-12(9-14)16(19)13-8-11-4-1-2-7-15(11)18-10-13/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPWNSQWCKNLFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorobenzoyl)quinoline |
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